molecular formula C8H10O2 B14451484 5-(Dimethoxymethylidene)cyclopenta-1,3-diene CAS No. 79402-08-7

5-(Dimethoxymethylidene)cyclopenta-1,3-diene

Cat. No.: B14451484
CAS No.: 79402-08-7
M. Wt: 138.16 g/mol
InChI Key: ZZPWKPAXPJFPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Dimethoxymethylidene)cyclopenta-1,3-diene is an organic compound that belongs to the class of cyclopentadienes. This compound is characterized by the presence of a cyclopentadiene ring substituted with a dimethoxymethylidene group. It is a colorless liquid with a strong and unpleasant odor, commonly used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethoxymethylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadiene with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction is usually carried out at room temperature with a catalyst such as sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound involves the steam cracking of naphtha to obtain cyclopentadiene, which is then reacted with formaldehyde dimethyl acetal. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-(Dimethoxymethylidene)cyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Dimethoxymethylidene)cyclopenta-1,3-diene has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a ligand in organometallic chemistry.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Dimethoxymethylidene)cyclopenta-1,3-diene involves its interaction with molecular targets through cycloaddition reactions. The compound can participate in Diels-Alder reactions, forming six-membered rings with dienophiles. This reactivity is attributed to the electron-rich nature of the cyclopentadiene ring, which facilitates the formation of new chemical bonds .

Properties

CAS No.

79402-08-7

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

5-(dimethoxymethylidene)cyclopenta-1,3-diene

InChI

InChI=1S/C8H10O2/c1-9-8(10-2)7-5-3-4-6-7/h3-6H,1-2H3

InChI Key

ZZPWKPAXPJFPII-UHFFFAOYSA-N

Canonical SMILES

COC(=C1C=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.